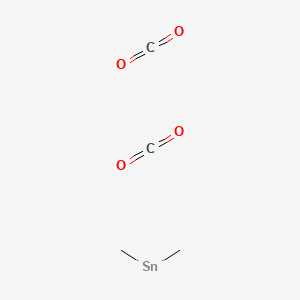
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C9H5ClFIN2 and a molecular weight of 322.51 g/mol It is a derivative of isoquinoline, characterized by the presence of chlorine, fluorine, and iodine substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine typically involves multi-step procedures starting from commercially available isoquinoline derivatives. One common approach includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the isoquinoline ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated isoquinoline to the amine derivative using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly in oncology and infectious diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Employed as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-7-fluoro-6-bromoisoquinolin-3-amine
- 8-Chloro-7-fluoro-6-iodoquinolin-3-amine
- 8-Chloro-7-fluoro-6-iodoquinolin-4-amine
Uniqueness
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is unique due to the specific arrangement of halogen atoms on the isoquinoline ring, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and iodine provides a distinct set of properties that can be exploited in various applications.
Propiedades
IUPAC Name |
8-chloro-7-fluoro-6-iodoisoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFIN2/c10-8-5-3-14-7(13)2-4(5)1-6(12)9(8)11/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSMFWTJZLLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C(=C1I)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8224215.png)


